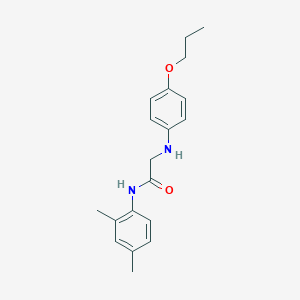![molecular formula C21H20ClNO4S B284907 N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B284907.png)
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. TAK-659 has been shown to have promising anticancer activity in preclinical studies, and its mechanism of action and potential therapeutic applications are the focus of ongoing research.
作用机制
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide is a selective inhibitor of BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in the activation of downstream signaling pathways that promote cell survival and proliferation in B cells. Inhibition of BTK by N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide leads to the disruption of these signaling pathways, resulting in cell death and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have potent and selective inhibitory activity against BTK in both biochemical and cellular assays. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life in vivo. In preclinical studies, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has demonstrated significant antitumor activity against a range of B-cell malignancies, with minimal toxicity to normal cells.
实验室实验的优点和局限性
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has several advantages as a tool compound for studying B-cell receptor signaling and the role of BTK in cancer. It is a potent and selective inhibitor of BTK, with good pharmacokinetic properties and minimal toxicity to normal cells. However, there are also some limitations to its use in laboratory experiments. N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has a relatively short half-life in vivo, which may limit its effectiveness in certain experimental settings. Additionally, its selectivity for BTK may limit its usefulness in studying other signaling pathways that are involved in cancer.
未来方向
There are several potential future directions for research on N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide and its potential therapeutic applications. One area of focus is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide derivatives that have improved pharmacokinetic properties and potency against BTK. Additionally, there is ongoing research to identify biomarkers that can predict response to N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide and other BTK inhibitors in cancer patients. Overall, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide represents a promising tool compound for studying B-cell receptor signaling and developing new therapies for B-cell malignancies.
合成方法
The synthesis of N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been described in several publications. The most commonly reported method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-hydroxybenzoic acid and a palladium catalyst to give the final product, N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide. Other methods have also been reported, including a one-pot synthesis that involves the use of a palladium catalyst and a reducing agent.
科学研究应用
N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has been the subject of numerous preclinical studies investigating its potential as an anticancer agent. It has been shown to be effective against a range of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In vitro studies have demonstrated that N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to apoptosis and cell death in cancer cells. In vivo studies have also shown that N-(4-chloro-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,5-trimethylbenzenesulfonamide has significant antitumor activity in mouse models of B-cell lymphoma.
属性
分子式 |
C21H20ClNO4S |
|---|---|
分子量 |
417.9 g/mol |
IUPAC 名称 |
N-(4-chloro-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H20ClNO4S/c1-11-7-13(3)19(8-12(11)2)28(25,26)23-14-9-15-20-17(24)5-4-6-18(20)27-21(15)16(22)10-14/h7-10,23H,4-6H2,1-3H3 |
InChI 键 |
ODXVLWJMRQFGPX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C3C(=C2)C4=C(O3)CCCC4=O)Cl)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C(=C2)Cl)OC4=C3C(=O)CCC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)



![4-[(4-bromophenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B284841.png)
![ethyl 3-{[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]amino}benzoate](/img/structure/B284842.png)
![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-isopentyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284845.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-(2-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284849.png)
![3-(4-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284850.png)
![3-(3-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284851.png)